molecular formula C12H26O B14723962 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol CAS No. 5457-42-1

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol

Cat. No.: B14723962
CAS No.: 5457-42-1
M. Wt: 186.33 g/mol
InChI Key: DXYPGMZJNUIZMU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol is an organic compound that belongs to the class of alcohols. It is characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group attached to a central carbon atom. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol can be achieved through the addition of tert-butyllithium to hexamethylacetone under carefully controlled conditions. This method has been shown to produce high yields of the compound, with an efficiency of up to 81% .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and precise control of reaction parameters. The process typically includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium triethylborohydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The bulky tert-butyl groups attached to the central carbon prevent the formation of intermolecular hydrogen bonds, which is typical of alcohols . This unique structural feature contributes to its stability and resistance to oxidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol is unique due to its combination of multiple methyl groups and a hydroxyl group, which imparts distinct chemical properties such as high stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

CAS No.

5457-42-1

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-propan-2-ylpentan-3-ol

InChI

InChI=1S/C12H26O/c1-9(2)12(13,10(3,4)5)11(6,7)8/h9,13H,1-8H3

InChI Key

DXYPGMZJNUIZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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